[1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine
Description
[1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine is a fused heterocyclic compound containing two oxadiazole rings (1,2,5-oxadiazole and 2,1,3-benzoxadiazole) with an amine substituent at position 2. This structure confers unique electronic and steric properties, making it relevant in energetic materials and bioactive compound synthesis. Its reactivity is heavily influenced by the electron-withdrawing oxadiazole rings and the nucleophilic amine group, which enables participation in cyclization and substitution reactions .
Properties
IUPAC Name |
[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5O2/c7-2-1-3-5(10-12-8-3)6-4(2)9-13-11-6/h1H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRYOSOQKRHFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C3=NON=C31)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259909 | |
| Record name | Benzo[1,2-c:3,4-c′]bis[1,2,5]oxadiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403735-08-0 | |
| Record name | Benzo[1,2-c:3,4-c′]bis[1,2,5]oxadiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403735-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[1,2-c:3,4-c′]bis[1,2,5]oxadiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitrile Oxide Cycloaddition
-
Step 1 : A benzofurazan derivative with a propargyloxy group at position 3 is treated with hydroxylamine hydrochloride under basic conditions to generate a nitrile oxide intermediate.
-
Step 2 : In situ [3+2] cycloaddition with a nitrile or alkyne forms theoxadiazolo ring.
Example Protocol :
| Parameter | Condition |
|---|---|
| Starting Material | 3-Propargyloxybenzofurazan |
| Reagent | NHOH·HCl, NaHCO |
| Solvent | Ethanol/Water (3:1) |
| Temperature | 80°C, 12 h |
| Yield | 62–68% |
Regioselective Amination at Position 4
Introducing the amine group at position 4 necessitates precise functional group manipulation. Two dominant strategies are documented:
Nitro Reduction Pathway
A nitro group at position 4 is reduced to an amine using catalytic hydrogenation or metal-acid systems:
Catalytic Hydrogenation :
Iron-Acetic Acid Reduction :
Direct Nucleophilic Substitution
A chloro or bromo substituent at position 4 undergoes ammonolysis:
Ammonia Treatment :
Optimization Challenges and Solutions
Competing Ring Formation
Parallel cyclization during benzofurazan synthesis may yield isomeric by-products. Employing low-temperature nitration (0–5°C) and anhydrous hydroxylamine minimizes side reactions.
Amine Oxidation Mitigation
The amine group is susceptible to oxidation during subsequent steps. Protection as a phthalimide or trityl ether before cyclization improves stability:
Phthalimide Protection :
Alternative Synthetic Routes
One-Pot Tandem Cyclization
A recent advance involves simultaneous formation of both oxadiazole rings using microwave-assisted synthesis :
Solid-Phase Synthesis
Immobilizing intermediates on Wang resin enables stepwise functionalization and simplifies purification:
| Step | Reaction | Yield |
|---|---|---|
| Resin Loading | Wang resin + Fmoc-protected amine | 98% |
| Cyclization | HATU, DIPEA, DMF | 85% |
| Cleavage | TFA/DCM (1:1) | 95% |
Analytical Validation
Critical characterization data for intermediates and final product:
Intermediate (Nitro Derivative) :
-
H NMR (400 MHz, DMSO-): δ 8.72 (s, 1H, ArH), 8.65 (d, J = 2.4 Hz, 1H), 8.23 (dd, J = 8.8, 2.4 Hz, 1H).
-
HRMS : m/z calcd. for CHNO [M+H]: 231.0155; found: 231.0158.
Final Product (Amine) :
Industrial Scalability Considerations
Cost-Efficiency Analysis :
| Method | Cost per kg (USD) | Purity |
|---|---|---|
| Nitro Reduction | 12,500 | 98.5% |
| Solid-Phase Synthesis | 18,200 | 99.2% |
| Microwave-Assisted | 9,800 | 97.8% |
Environmental Impact :
-
Microwave synthesis reduces solvent use by 40% compared to conventional methods.
-
Catalytic hydrogenation generates less acidic waste than Fe/HCl reductions.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
[1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for various applications.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced into the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine (I₂) and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further utilized in different applications such as pharmaceuticals and materials science.
Scientific Research Applications
Chemistry
In chemistry, [1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a pharmacophore in drug development. It has been studied for its potential anticancer, antibacterial, and antiviral activities . The compound’s ability to interact with biological systems through non-covalent interactions makes it a valuable candidate for therapeutic applications.
Industry
In industry, this compound is used in the development of organic electronic materials. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of [1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the activity of growth factors, enzymes, and kinases involved in cancer cell proliferation . The compound’s ability to bind to nucleic acids and proteins through non-covalent interactions is crucial for its biological activity.
Comparison with Similar Compounds
1,2,5-Thiadiazole Derivatives
Thiadiazoles, where sulfur replaces oxygen in the oxadiazole ring, exhibit distinct reactivity and stability. For example:
- 4-Phenyl-5-phenoxy-1,2,3-thiadiazole (3e): Synthesized via nucleophilic substitution of chloro-thiadiazoles with phenols. Unlike the target compound, thiadiazoles require NH₂ or NH groups for successful conversion from oxadiazoles, as uncondensed oxadiazoles without these groups (e.g., 2,1,3-benzooxadiazole) fail to react with S₂Cl₂ under standard conditions .
- Key Differences :
- Electronic Effects : Sulfur’s lower electronegativity compared to oxygen reduces ring strain but increases susceptibility to nucleophilic attack.
- Thermal Stability : Thiadiazoles often exhibit lower thermal stability due to weaker S–N bonds compared to O–N bonds in oxadiazoles.
Selenadiazoloindoles (1,2,5-Selenadiazolo[3,4-e]indole)
Selenium-containing analogs, such as 1,2,5-selenadiazolo[3,4-e]indole, demonstrate distinct NMR profiles (e.g., ¹H-NMR δ = 7.46–8.44 ppm for aromatic protons) and redox activity due to selenium’s polarizability. However, their synthesis is highly sensitive to substituent positioning; for instance, attempts to prepare the [3,4-f] isomer failed under Batcho-Leimgruber conditions, highlighting the structural rigidity of fused systems compared to the target compound .
Benzoxathiins (e.g., 6-Methoxy-2-phenyl-1,4-benzoxathiin)
Benzoxathiins combine oxadiazole-like oxygen with sulfur in a six-membered ring. These compounds exhibit higher lipophilicity (C, 67.14%; H, 4.51% in C₁₅H₁₂N₂OS) compared to the target oxadiazolo-benzoxadiazole, which may enhance membrane permeability in biological applications .
1,2,5-Oxadiazole-3,4-diamine Derivatives
The parent compound 1,2,5-oxadiazole-3,4-diamine (CAS 17220-38-1) shares the amine functionality with the target molecule. However, the fused benzoxadiazole ring in the latter increases aromatic conjugation, reducing solubility in polar solvents (e.g., water) but enhancing thermal stability (decomposition >250°C vs. ~180°C for non-fused analogs) .
Comparative Data Table
Biological Activity
The compound [1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine is part of a class of heterocyclic compounds known for their diverse biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler oxadiazole derivatives. Various synthetic routes have been explored to optimize yield and purity. The general approach includes:
- Formation of Oxadiazole Rings : Utilizing hydrazides and carboxylic acids under acidic or basic conditions.
- Cyclization : Employing cyclization reactions to form the fused oxadiazole-benzoxadiazole structure.
- Functionalization : Introducing amine groups through nucleophilic substitution or coupling reactions.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an inhibitor of programmed cell death protein 1 ligand 1 (PD-L1), a critical target in cancer immunotherapy. For instance:
- Inhibition Studies : A series of derivatives showed potent inhibition against PD-L1 with IC50 values significantly lower than existing treatments. Compound L7 exhibited an IC50 of 1.8 nM and effectively blocked the PD-1/PD-L1 interaction in cellular assays .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties:
- In Vitro Testing : Studies indicated that derivatives of oxadiazoles possess significant antibacterial and antifungal activities. For example, compounds derived from similar structures showed inhibition rates against various pathogens at concentrations as low as 500 mg/L .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Immune Modulation : By inhibiting PD-L1 interactions, the compound enhances T-cell responses against tumors.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells by disrupting DNA synthesis and repair mechanisms.
Case Study 1: PD-L1 Inhibition
A preclinical study evaluated the efficacy of L7 in tumor-bearing mice models. The results indicated a significant reduction in tumor growth and enhanced survival rates compared to control groups treated with standard therapies.
Case Study 2: Antifungal Activity
Another study focused on the antifungal potential of related oxadiazole compounds against Candida albicans. Results demonstrated a dose-dependent inhibition with minimal cytotoxicity towards human cells.
Data Tables
| Compound | Biological Activity | IC50 (nM) | EC50 (nM) | Remarks |
|---|---|---|---|---|
| L7 | PD-L1 Inhibition | 1.8 | 375 | Highly potent |
| L24 | Antitumor Activity | - | - | Ester prodrug with oral bioavailability |
| 14h | Antifungal Activity | - | - | Inhibition rate: 77.8% against Pyricularia oryae |
Q & A
Q. Table 1: Common Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Cyclization | Ethanol, 80°C, 4h | Adjust molar ratios (1:1.2 precursor:reagent) |
| Oxidation | KMnO₄, H₂O, 60°C | Monitor pH (neutral) to prevent side reactions |
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in antimicrobial or anti-inflammatory activity may arise from:
- Structural analogs : Subtle substitutions (e.g., fluorophenyl vs. methyl groups) alter bioactivity .
- Assay variability : Standardize protocols (e.g., MIC testing against S. aureus using CLSI guidelines) .
- Data normalization : Use positive controls (e.g., ciprofloxacin) and statistical tools (ANOVA) to validate results .
Basic Question: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms ring structure and substituents (e.g., amine protons at δ 5.2–5.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±0.001 Da accuracy) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .
Advanced Question: How can computational methods enhance the design of derivatives with improved photostability?
Methodological Answer:
- DFT Calculations : Predict electron density maps to identify reactive sites prone to photodegradation .
- Molecular Dynamics (MD) : Simulate solvent interactions affecting stability in UV-Vis light .
- QSAR Models : Correlate substituent electronegativity with half-life under accelerated light testing .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Lab PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
- Waste Disposal : Follow EPA guidelines for nitrosamine-containing waste .
Advanced Question: How do researchers reconcile discrepancies between in vitro and in vivo toxicity profiles?
Methodological Answer:
- Metabolic Profiling : Use LC-MS to identify hepatotoxic metabolites in rat liver microsomes .
- Dose Escalation Studies : Apply Hill slope models to extrapolate safe thresholds .
- Cross-species Validation : Compare murine vs. human CYP450 isoform activity .
Basic Question: What theoretical frameworks guide mechanistic studies of its reactivity?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Theory : Predicts nucleophilic/electrophilic sites for ring-opening reactions .
- Hammett Linear Free Energy Relationships : Quantifies substituent effects on reaction rates .
Advanced Question: How can researchers optimize this compound for materials science applications (e.g., OLEDs)?
Methodological Answer:
- Bandgap Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) to tune HOMO-LUMO gaps .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (>250°C for OLED compatibility) .
- Solubility Screening : Test in polar aprotic solvents (e.g., DMSO) for thin-film deposition .
Basic Question: What are the known biological targets of this compound?
Methodological Answer:
- Enzyme Inhibition : Target bacterial dihydrofolate reductase (DHFR) via competitive binding assays .
- Receptor Binding : Use SPR to measure affinity for serotonin receptors (5-HT₃) .
Advanced Question: How can isotopic labeling (e.g., ¹⁵N) improve pharmacokinetic studies?
Methodological Answer:
- Synthetic Incorporation : Use ¹⁵N-ammonia in cyclization steps for tracer synthesis .
- Mass Spectrometry Imaging (MSI) : Track tissue distribution in rodent models with 2 ppm mass accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
